molecular formula C21H26N2O5S B6571245 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946224-88-0

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571245
CAS No.: 946224-88-0
M. Wt: 418.5 g/mol
InChI Key: OLLRAJOJAAUVFT-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position and a benzamide moiety substituted with 3,5-dimethoxy groups at the 7-position. The propane-1-sulfonyl group enhances solubility and may influence binding interactions through sulfone-mediated hydrogen bonding or hydrophobic effects, while the 3,5-dimethoxy substituents on the benzamide could modulate electronic properties and steric interactions with target proteins.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-10-29(25,26)23-9-5-6-15-7-8-17(13-20(15)23)22-21(24)16-11-18(27-2)14-19(12-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRAJOJAAUVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves several steps:

  • Formation of 3,5-dimethoxybenzoyl chloride: : This intermediate is synthesized from 3,5-dimethoxybenzoic acid using thionyl chloride in anhydrous conditions.

  • Synthesis of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: : This is prepared by sulfonylation of tetrahydroquinoline with propane-1-sulfonyl chloride.

  • Coupling Reaction: : Finally, 3,5-dimethoxybenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline are coupled in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow synthesis can be utilized to enhance production efficiency and minimize waste.

Chemical Reactions Analysis

3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidative cleavage of the methoxy groups can be achieved using strong oxidizing agents like potassium permanganate.

  • Reduction: : The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, providing access to a range of derivatives.

Common reagents and conditions include:

  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: lithium aluminum hydride, sodium borohydride

  • Bases: sodium hydroxide, potassium carbonate

Major products formed from these reactions include various analogs and derivatives with altered pharmacological properties.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis for the development of new molecules with potential therapeutic effects.

Biology

In biological research, 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is utilized to study the interaction with cellular receptors and enzymes, providing insights into its mechanism of action.

Medicine

The compound shows promise in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties. Ongoing research aims to elucidate its effects on various biological pathways and disease models.

Industry

Industrially, the compound can be applied in the development of advanced materials and as a chemical intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism by which 3,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects is still under investigation. preliminary studies suggest that it interacts with specific molecular targets, including:

  • Enzymes: : It may inhibit certain enzymes involved in inflammatory pathways.

  • Receptors: : The compound could potentially modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Carbonyl Linkers: The target compound’s propane-1-sulfonyl group (versus morpholine/piperidine carbonyls in 10e–10g) introduces a bulkier, more polarizable substituent.

Benzamide Substitutions : The 3,5-dimethoxy groups in the target compound contrast with electron-withdrawing groups (e.g., trifluoromethyl, fluoro) in 10e–10g. Methoxy groups are electron-donating, which may reduce binding affinity to kinases requiring electron-deficient aromatic interactions but improve solubility.

Ring Modifications : Piperidine/morpholine carbonyls in 10e–10g introduce heterocyclic rigidity, whereas the propane-1-sulfonyl group in the target compound may confer conformational flexibility.

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